molecular formula C17H18F3N3O3S B2502788 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1421533-09-6

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2502788
CAS RN: 1421533-09-6
M. Wt: 401.4
InChI Key: DYPDUVFSXVKSNY-UHFFFAOYSA-N
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Description

The compound N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic molecule that appears to be designed for biological activity, given the context of the provided papers. While the exact details of this compound are not described in the provided papers, similar compounds with pyrimidinyl and phenyl groups have been synthesized for specific biological evaluations, such as antifilarial and antiproliferative activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of benzenamines with N-cyanoguanidine, followed by condensation with various esters to produce intermediate guanidines. For example, the synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines involves chlorination and further condensation with benzenamines . Although the exact synthesis route for this compound is not provided, it is likely to involve similar complex organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed, and its geometric bond lengths and angles were compared with DFT values . Such analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and chlorinations. These reactions are carefully chosen to ensure the correct functional groups are present in the final molecule for desired biological activity. The antifilarial activity of the synthesized guanidines, for example, suggests that the chemical structure is crucial for the biological reaction with the target organism .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their molecular electrostatic potential (MEP), frontier molecular orbitals like the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These properties can be calculated using computational methods and are indicative of the molecule's reactivity and interaction with biological targets. The MEP surface map helps in understanding the distribution of electronic density, which is important for predicting sites of chemical reactivity .

Relevant Case Studies

The antiproliferative activity of related compounds has been evaluated against various human cancer cell lines, such as colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), with promising results . These case studies demonstrate the potential therapeutic applications of such compounds and underscore the importance of detailed molecular analysis to understand their mechanism of action.

Scientific Research Applications

Discovery and Insecticidal Activity

The discovery of sulfoxaflor , which shares a functional group similar to the queried compound, showcases the exploration of novel bioactive scaffolds for insecticidal activity. Sulfoxaflor, derived from the sulfoximine class, demonstrates broad-spectrum efficacy against sap-feeding insect pests such as aphids, whiteflies, and hoppers. Its unique mode of action, distinct from neonicotinoids, is attributed to its interaction with insect nicotinic receptors, offering an alternative for managing resistance among sap-feeding insects (Zhu et al., 2011).

Cyclooxygenase-2 (COX-2) Inhibition

Research on compounds structurally similar to the one led to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2). These inhibitors, distinct in their substituent arrangement compared to traditional diarylheterocycle-based molecules, exhibit favorable pharmacokinetic profiles and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Anticancer and Anti-5-lipoxygenase Activity

A series of pyrazolopyrimidines derivatives were synthesized, demonstrating potential as anticancer and anti-5-lipoxygenase agents. These compounds, designed through the modification of the pyrimidine scaffold, showed significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, suggesting a promising avenue for therapeutic development (Rahmouni et al., 2016).

Structural and Electronic Insights

Studies focusing on 4,6-disubstituted 2-amino-5-formylpyrimidines have provided valuable insights into the structural and electronic configurations of these compounds. This research aids in understanding the hydrogen-bonded assembly of pyrimidine derivatives, which is essential for designing molecules with desired biological activities (Acosta et al., 2013).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Investigations into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) have revealed its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the therapeutic potential of pyrimidine derivatives in regulating gene expression associated with inflammation and cancer (Palanki et al., 2000).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-27(25,26)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPDUVFSXVKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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